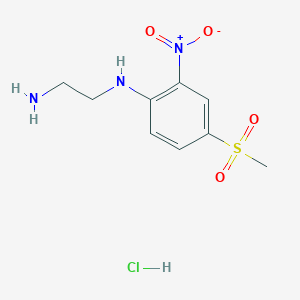![molecular formula C19H12F3N3O2S2 B2572365 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2320728-13-8](/img/structure/B2572365.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiazolo[5,4-b]pyridin-2-yl group, a phenyl group, and a trifluoromethylbenzenesulfonamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that could be predicted include polarity, solubility, and reactivity .Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Properties
Research has identified derivatives of Celecoxib, which bear structural resemblance to the compound , demonstrating promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown potential as therapeutic agents due to their multifunctional activities, including the inhibition of HCV NS5B RdRp activity, and their anticancer activity against various human tumor cell lines without causing significant tissue damage in critical organs compared to untreated controls or Celecoxib (Ş. Küçükgüzel et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase
Another significant area of research involves the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. Compounds developed in this research have shown high-affinity inhibition in vitro and have the potential to block the enzyme's activity in vivo, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Antimalarial Activity
Derivatives connected to the pyrazolopyridine-sulfonamide framework have been investigated for their antimalarial activities against Plasmodium falciparum. These studies have found that certain derivatives exhibit significant in vitro activity against the chloroquine-resistant clone W2, indicating the potential for developing new antimalarial drugs based on this chemical framework (Thais B Silva et al., 2016).
Antimicrobial Potential
Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has yielded a library of compounds with varying degrees of antibacterial and antifungal activities. These findings suggest the versatility of the sulfonamide moiety in contributing to the development of new antimicrobial agents (Navneet Chandak et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)13-5-9-15(10-6-13)29(26,27)25-14-7-3-12(4-8-14)17-24-16-2-1-11-23-18(16)28-17/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVMELJIHCEERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)
![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)
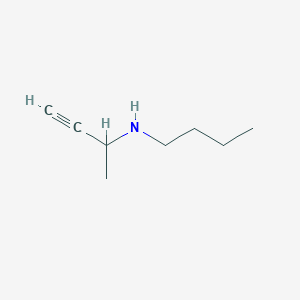

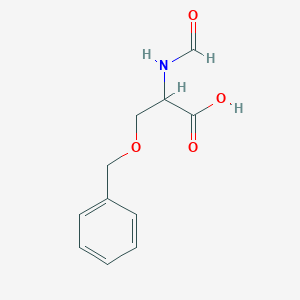
![3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2572291.png)
![2-(thiophen-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2572292.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)
![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)
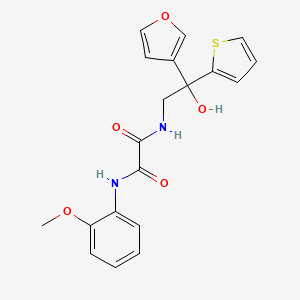
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)
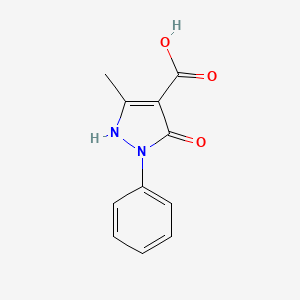
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)
